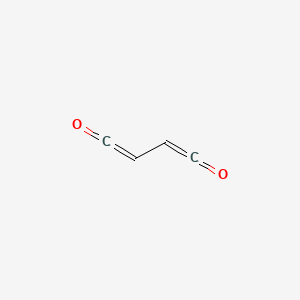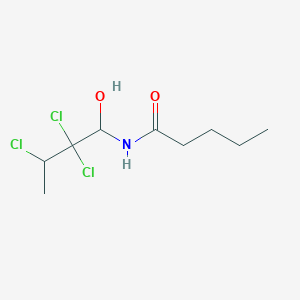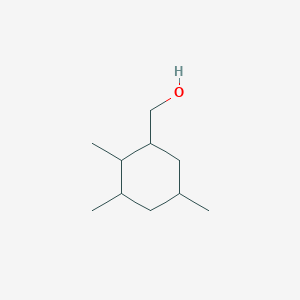
(2,3,5-Trimethylcyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,5-Trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 2, 3, and 5 on the cyclohexane ring, and a methanol group attached to the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
(2,3,5-Trimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to form the desired cyclohexanol derivative . The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product. Continuous monitoring and control of reaction conditions are essential to ensure consistent quality.
化学反应分析
Types of Reactions
(2,3,5-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexyl derivatives.
科学研究应用
(2,3,5-Trimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of (2,3,5-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
3,3,5-Trimethylcyclohexanol: A closely related compound with similar structural features but different substitution patterns.
Cyclohexanol: A simpler analog without the methyl substitutions.
Menthol: A naturally occurring compound with a similar cyclohexanol structure but different stereochemistry.
Uniqueness
(2,3,5-Trimethylcyclohexyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and influences its reactivity compared to other cyclohexanol derivatives.
属性
CAS 编号 |
5329-73-7 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(2,3,5-trimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O/c1-7-4-8(2)9(3)10(5-7)6-11/h7-11H,4-6H2,1-3H3 |
InChI 键 |
UDZLQNHNNJSRPL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(C1)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





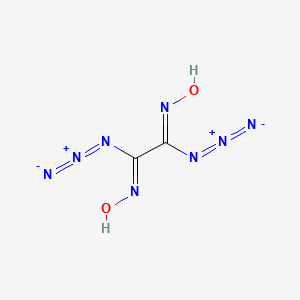
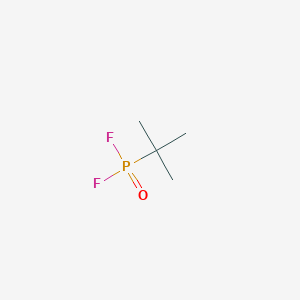
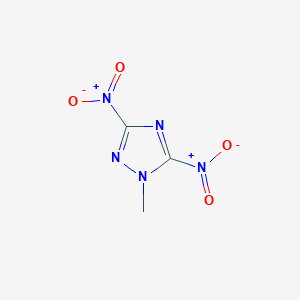
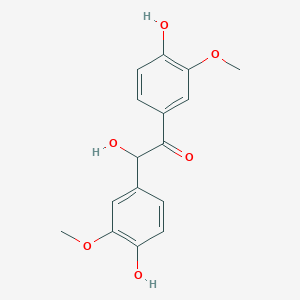

![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)


![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
